molecular formula C11H13FO3 B6293195 Ethyl 4-fluoro-2-methoxy-3-methylbenzoate CAS No. 2114099-46-4

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate

Cat. No.: B6293195
CAS No.: 2114099-46-4
M. Wt: 212.22 g/mol
InChI Key: KQULAFZWTRNHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate is an organic compound with the molecular formula C11H13FO3. It is a derivative of benzoic acid, featuring a fluoro, methoxy, and methyl group on the benzene ring, along with an ethyl ester functional group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-fluoro-2-methoxy-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., amine derivatives.

    Reduction: Ethyl 4-fluoro-2-methoxy-3-methylbenzyl alcohol.

    Oxidation: Ethyl 4-fluoro-2-hydroxy-3-methylbenzoate.

Scientific Research Applications

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-2-methoxy-3-methylbenzoate depends on its specific application. In chemical reactions, its functional groups (fluoro, methoxy, methyl, and ester) interact with various reagents to form new compounds. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-fluoro-4-methoxy-3-methylbenzoate
  • Ethyl 4-fluoro-3-methoxybenzoate
  • Ethyl 4-fluoro-2-methylbenzoate

Uniqueness

Ethyl 4-fluoro-2-methoxy-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluoro and methoxy groups on the benzene ring, along with the ester functionality, makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 4-fluoro-2-methoxy-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-4-15-11(13)8-5-6-9(12)7(2)10(8)14-3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULAFZWTRNHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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